2,5-Bis(benzyloxy)benzaldehyde
Overview
Description
2,5-Bis(benzyloxy)benzaldehyde is an organic compound with the molecular formula C21H18O3. It is a derivative of benzaldehyde, where two benzyloxy groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(benzyloxy)benzaldehyde typically involves the alkylation of 2,5-dihydroxybenzaldehyde with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) or acetone. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(benzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2,5-Bis(benzyloxy)benzoic acid.
Reduction: 2,5-Bis(benzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(benzyloxy)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and resins.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,5-Bis(benzyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.
Comparison with Similar Compounds
- 2,4-Bis(benzyloxy)benzaldehyde
- 3,5-Bis(benzyloxy)benzaldehyde
- 2,5-Dimethoxybenzaldehyde
Comparison: 2,5-Bis(benzyloxy)benzaldehyde is unique due to the specific positioning of the benzyloxy groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
2,5-bis(phenylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYEOHUDBSABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393368 | |
Record name | 2,5-Bis(benzyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-54-2 | |
Record name | 2,5-Bis(benzyloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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